L-Homoglutamina

Descripción general

Descripción

L-Homoglutamine, also known as L-Homoglutamine, is a useful research compound. Its molecular formula is C6H12N2O3 and its molecular weight is 160.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality L-Homoglutamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Homoglutamine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad anticancerígena

L-Homoglutamina, también conocida como L-glutaminasa, se ha estudiado por su potencial actividad anticancerígena . La enzima es producida por varias cepas bacterianas halófilas y ha mostrado una potente actividad citotóxica contra líneas celulares de carcinoma de mama (MCF-7), hepatocelular (HepG-2) y colon (HCT-116) .

Aplicaciones farmacéuticas

Las L-glutaminasas, incluida la this compound, tienen varias aplicaciones en la industria farmacéutica . Catalizan la escisión del enlace gamma-amido de los residuos de L-glutamina, produciendo amoníaco y L-glutamato .

Aplicaciones en la industria alimentaria

En la industria alimentaria, las L-glutaminasas se utilizan para mejorar el sabor de los alimentos . Se aplican para aumentar la usabilidad de las proteínas y los péptidos y para mejorar sus propiedades funcionales .

Terapia enzimática para el tratamiento del cáncer

La L-glutaminasa, incluida la this compound, se ha considerado que juega un papel importante en la terapia enzimática para el tratamiento del cáncer . Controla el delicioso sabor de los alimentos fermentados como la salsa de soja .

Producción de aminoácidos

Las L-glutaminasas, incluida la this compound, tienen aplicaciones potenciales en la síntesis de aminoácidos para su uso en la producción de péptidos farmacéuticos, herbicidas e insecticidas .

Biosensores o kits de diagnóstico

Las L-glutaminasas se utilizan en biosensores o kits de diagnóstico

Mecanismo De Acción

Target of Action

L-Homoglutamine, also known as 6-Oxo-L-lysine, is a derivative of the amino acid lysine It is known that l-glutamine, a closely related compound, plays a major role in cell biosynthesis and bioenergetics . It supports the growth of cells that have high energy demands and synthesize large amounts of proteins and nucleic acids .

Mode of Action

L-glutamine, a similar compound, is known to be required to support the proliferation of mitogen-stimulated lymphocytes, as well as the production of interleukin-2 (il-2) and interferon-gamma (ifn-gamma) . It is also required for the maintenance of lymphokine-activated killer cells (LAK). L-Glutamine can enhance phagocytosis by neutrophils and monocytes .

Biochemical Pathways

L-Homoglutamine likely affects several biochemical pathways due to its structural similarity to L-Glutamine. L-Glutamine is involved in various metabolic processes, including energy metabolism, the Krebs cycle, mitochondrial function, neurotransmitter and amino acid metabolism, and lipid biosynthesis . It is also involved in the assembly of the most important cellular building blocks, including nucleotides and amino acids .

Pharmacokinetics (ADME Properties)

It is known that the adme properties of a drug molecule play a crucial role in its efficacy and safety . These properties determine how the drug is absorbed and distributed within the body, how it is metabolized, and how it is eliminated from the body.

Result of Action

Glutamine has the molecular formula of C5H10N2O3 and the molecular weight of 146.15g/mol .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

L-Homoglutamine participates in the first steps of lysine oxidation, either through the saccharopine or the pipecolate pathways . It interacts with various enzymes, proteins, and other biomolecules, influencing their function and the overall biochemical reactions in which they are involved .

Cellular Effects

L-Homoglutamine has been observed to have effects on various types of cells and cellular processes. For instance, it has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of L-Homoglutamine involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, influencing the function and activity of various biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Homoglutamine change over time. It has been observed that the degradation of lysine through the saccharopine pathway reached a maximum within the first 2 hours .

Dosage Effects in Animal Models

The effects of L-Homoglutamine vary with different dosages in animal models. For instance, a study found that L-lysine supplementation improved glycemic control in type 2 diabetic patients .

Metabolic Pathways

L-Homoglutamine is involved in the metabolic pathways of lysine degradation through the saccharopine pathway . It interacts with various enzymes or cofactors in these pathways, influencing metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of L-Homoglutamine within cells and tissues are complex processes that involve various transporters or binding proteins

Subcellular Localization

It is expected that this compound may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

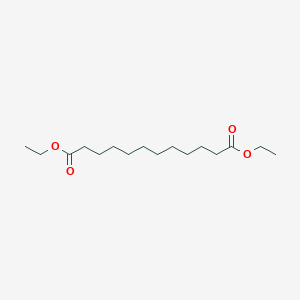

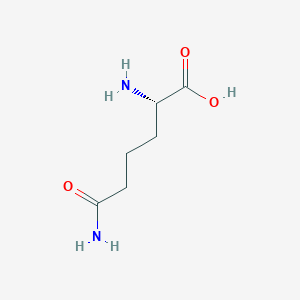

(2S)-2,6-diamino-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H2,8,9)(H,10,11)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJSUQQZGCHHNQ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7433-32-1 | |

| Record name | 6-Oxolysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007433321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-OXOLYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0GTA5JB5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of L-Homoglutamine in peptide synthesis?

A1: L-Homoglutamine, specifically its derivative (2S) 5-Benzyloxycarbonylcarbamoyl-2-aminopentanoic acid (H-L-Aad(NHZ)-OH), serves as a valuable building block in peptide synthesis. [] This compound allows for the incorporation of homoglutamine, homoglutamic acid, and homoisoglutamine into peptide sequences. []

Q2: What is a significant challenge in using L-Homoglutamine derivatives in peptide synthesis?

A2: A key challenge lies in the potential dehydration of the δ-carboxamide group during activation and coupling reactions. [] This side reaction can lead to the formation of undesired nitrile byproducts, affecting the yield and purity of the target peptide.

Q3: How can the dehydration side reaction of L-Homoglutamine be mitigated during peptide synthesis?

A3: Research suggests two primary strategies:

Q4: Beyond its role in peptides, what other applications does L-Homoglutamine have?

A4: L-Homoglutamine plays a crucial role in expanding the genetic code. Researchers have successfully incorporated it into proteins using an engineered quadruplet codon (AGGA) in combination with an orthogonal archaeal tRNA(Lys)/synthetase pair. [] This breakthrough enables the introduction of L-homoglutamine at specific positions within proteins, alongside other unnatural amino acids like O-methyl-L-tyrosine, using the amber codon (TAG). []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone](/img/structure/B16412.png)

![2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate](/img/structure/B16414.png)